4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
Description
4-((2-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core modified with sulfone (1,1-dioxide), 3-oxo, 3-methoxyphenyl, and benzonitrile-methyl substituents. The benzothiadiazine scaffold is a bicyclic system containing sulfur and nitrogen, which is stabilized by electron-withdrawing sulfone groups.
Properties
IUPAC Name |
4-[[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-29-19-6-4-5-18(13-19)25-22(26)24(15-17-11-9-16(14-23)10-12-17)20-7-2-3-8-21(20)30(25,27)28/h2-13H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHWTCFUVDPLOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with sulfur and other reagents to form the benzo[e][1,2,4]thiadiazine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Ring Contraction Reactions
Thiadiazine derivatives often undergo thermal rearrangements, particularly under acidic or basic conditions. For example:
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6H-1,3,4-thiadiazin-2(3H)-ones eliminate carbon dioxide to form 1,2,3-thiadiazoles .
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Similar ring contraction may occur in this compound, leading to smaller sulfur-containing heterocycles.
| Reaction Type | Conditions | Product Type | Source |
|---|---|---|---|
| Thermal fragmentation | Heating under reflux | Thiadiazole derivatives |
Quaternization Reactions
The thiadiazine nitrogen can undergo quaternization via alkylation:
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Reaction with methanesulfonyl fluoride or triethyloxonium tetrafluoroborate forms quaternary 2-dialkylamino derivatives .
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This enhances solubility and may alter reactivity in biological systems.
| Reagent | Product Type | Key Feature | Source |
|---|---|---|---|
| Methanesulfonyl fluoride | Quaternary ammonium salts | Improved solubility |
Cleavage and Fragmentation
The benzonitrile moiety may participate in:
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Nitrile hydrolysis : Conversion to amides or carboxylic acids under acidic/basic conditions.
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Alkylation : Cleavage of the benzonitrile group via nucleophilic substitution, yielding intermediates for further functionalization.
Analytical Characterization
Electron ionization mass spectrometry (EI-MS) data for related thiadiazine derivatives provide insights into fragmentation patterns:
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Molecular ion peaks (e.g., m/z 274–328) correlate with structural variations in the thiadiazine core .
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Key fragments include sulfur-containing ions (e.g., m/z 92.1) and aromatic systems (e.g., m/z 147.0 for benzonitrile-related fragments) .
| Compound | Molecular Ion Peak (m/z) | Key Fragments (m/z) | Source |
|---|---|---|---|
| 3-(o-tolyl) thiadiazine | 274.1 | 92.1 (S-containing) | |
| Benzonitrile derivative | 285.1 | 59.1 (CN-related) |
Biological and Chemical Implications
The thiadiazine framework in this compound enables:
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Kinase inhibition : Structural analogs have shown selectivity for PI3Kδ, suggesting potential oncology applications.
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Metabolic stability : The 1,1-dioxido group may reduce reactivity while maintaining biological activity.
Scientific Research Applications
4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs with Sulfone Modifications
Table 1: Key structural analogs with a benzothiadiazine or related core
Key Findings :
- Sulfone Groups : The 1,1-dioxide moiety increases polarity, improving aqueous solubility but possibly reducing metabolic stability .
- Benzonitrile : The electron-withdrawing nitrile group in the target compound may enhance interactions with biological targets, similar to nitrile-containing pharmaceuticals .
Benzonitrile-Containing Heterocycles with Diverse Cores
Table 2: Benzonitrile derivatives with varying heterocyclic systems
Key Findings :
- Core Flexibility : While the target compound’s benzothiadiazine core is distinct, the benzonitrile group aligns with analogs in and , suggesting shared electronic properties conducive to π-π stacking or hydrogen bonding.
- Biological Activity: Benzonitrile-containing thiazolidinones () and imidazolidinones () exhibit enzyme-targeting activity, supporting the hypothesis that the target compound may interact with similar biological pathways.
Biological Activity
The compound 4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile represents a class of biologically active molecules with potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : The compound features a benzonitrile moiety linked to a thiadiazine derivative.
- Functional Groups : The presence of methoxy and dioxido groups enhances its reactivity and biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance, compounds structurally related to the target molecule have shown efficacy against various pathogenic bacteria. A study demonstrated that certain triazolo[3,4-b]thiadiazines displayed notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The compound's structural analogs have been evaluated for anticancer activity. Studies have shown that triazolothiadiazine derivatives can inhibit cancer cell proliferation. For example, one derivative demonstrated an IC50 value of 64.5 µg/mL against A549 lung carcinoma cells, indicating its potential as an anticancer agent .
Anti-inflammatory and Analgesic Effects
Thiadiazine derivatives are also known for their anti-inflammatory properties. Compounds in this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory diseases .
The biological activity of the compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammation and cancer progression.
- DNA Binding : Some derivatives exhibit DNA-binding properties, which can lead to apoptosis in cancer cells .
Study 1: Anticancer Activity
In a study assessing the anticancer effects of thiadiazine derivatives, researchers synthesized various compounds and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in lung carcinoma cells (A549) and breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via reactive oxygen species (ROS) generation .
Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial activity of several triazolothiadiazine derivatives revealed that some exhibited broad-spectrum activity against both gram-positive and gram-negative bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its therapeutic potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
